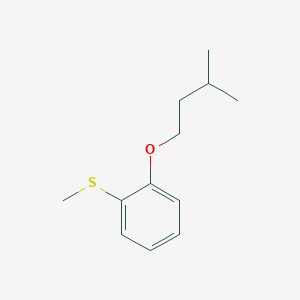

Methyl 2-iso-pentoxyphenyl sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylbutoxy)-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-10(2)8-9-13-11-6-4-5-7-12(11)14-3/h4-7,10H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJBXRPVPWQORU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101262955 | |

| Record name | Benzene, 1-(3-methylbutoxy)-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443310-63-1 | |

| Record name | Benzene, 1-(3-methylbutoxy)-2-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443310-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(3-methylbutoxy)-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Methyl 2 Iso Pentoxyphenyl Sulfide

Retrosynthetic Analysis of Methyl 2-iso-pentoxyphenyl Sulfide (B99878)

A retrosynthetic analysis of methyl 2-iso-pentoxyphenyl sulfide suggests two primary disconnection points, leading to plausible synthetic routes. The most logical disconnection is at the C-S bond, separating the aryl ring from the methylthio group. This leads to two key precursors: 2-iso-pentoxyphenol and a methylthiolating agent. A further disconnection of the ether bond in 2-iso-pentoxyphenol points to catechol and an iso-pentyl halide as the starting materials. This two-step approach is generally favored due to the ready availability of the initial precursors.

An alternative, less common disconnection could involve the formation of the ether bond after the thioether is already in place. This would require the synthesis of 2-(methylthio)phenol (B87076) and its subsequent etherification with an iso-pentyl halide. However, the synthesis and handling of 2-(methylthio)phenol can be more challenging, making the first approach more practical for laboratory and potential industrial synthesis.

Development and Optimization of Synthetic Pathways for this compound

Based on the retrosynthetic analysis, the most viable synthetic pathway involves the preparation of the 2-iso-pentoxyphenol precursor followed by the formation of the thioether bond.

Thioether Bond Formation Strategies

The formation of the C-S bond is a critical step in the synthesis of this compound. Several strategies can be employed, with nucleophilic substitution being the most common.

Nucleophilic Substitution: This classic method involves the reaction of a nucleophilic sulfur species with an electrophilic methylating agent. In the context of synthesizing the target molecule, this would typically involve the deprotonation of 2-iso-pentoxythiophenol (B7999925) to form a thiophenoxide, which then reacts with a methyl halide (e.g., methyl iodide) in an SN2 reaction. pnas.org The thiophenoxide is a potent nucleophile, and the primary nature of the methyl halide makes it an excellent substrate for SN2 reactions, generally leading to good yields. masterorganicchemistry.com

The reaction can be optimized by careful selection of the base, solvent, and temperature. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used to enhance the nucleophilicity of the thiophenoxide. numberanalytics.com Phase-transfer catalysis can also be employed to facilitate the reaction between the aqueous and organic phases, potentially increasing yields and reducing reaction times. youtube.com

An alternative nucleophilic substitution approach involves the direct thiolation of an activated aryl precursor. For instance, an aryl halide with the 2-iso-pentoxy substituent could undergo a copper-catalyzed coupling reaction with a thiol or a thiol surrogate. organic-chemistry.org

Thiol-Ene Reactions: As a more contemporary and "green" alternative, the thiol-ene reaction offers a pathway to thioethers via the addition of a thiol to an alkene. wikipedia.orgresearchgate.net In this case, 2-iso-pentoxythiophenol could be reacted with a simple alkene in the presence of a radical initiator. This method is considered a "click" reaction due to its high efficiency, stereoselectivity, and mild reaction conditions. researchgate.net The reaction typically proceeds via an anti-Markovnikov addition of the thiol to the alkene. wikipedia.org

Precursor Synthesis and Strategic Functional Group Transformations

The successful synthesis of this compound hinges on the efficient preparation of its key precursors.

Synthesis of 2-iso-pentoxyphenol: The most common and established method for synthesizing 2-iso-pentoxyphenol is the Williamson ether synthesis. numberanalytics.combyjus.com This reaction involves the O-alkylation of a phenol (B47542) with an alkyl halide. masterorganicchemistry.com In this specific case, catechol would be reacted with an iso-pentyl halide (e.g., isoamyl bromide or iodide) in the presence of a base.

A critical aspect of this synthesis is controlling the regioselectivity. Since catechol has two hydroxyl groups, both mono- and di-alkylation can occur. To favor the formation of the desired mono-ether, the reaction conditions must be carefully controlled. Using a stoichiometric amount of the base and the alkylating agent, along with a suitable solvent, can enhance the selectivity for mono-alkylation. The choice of base is also important; weaker bases may favor mono-alkylation.

Synthesis of Methylating Agents: Methyl iodide is a commonly used and highly effective methylating agent for S-methylation reactions. clockss.org It can be prepared through various methods, including the reaction of methanol (B129727) with phosphorus triiodide or by the reaction of dimethyl sulfate (B86663) with potassium iodide. researchgate.net However, due to its toxicity, greener alternatives are increasingly being explored. Dimethyl carbonate (DMC) is a notable example, serving as both a C1 source and a green solvent in some synthetic protocols for aryl methyl sulfides. researchgate.net

Assessment of Reaction Efficiency and Selectivity in this compound Synthesis

Williamson Ether Synthesis of 2-iso-pentoxyphenol: The yield of the Williamson ether synthesis can range from 50% to 95% in laboratory settings. byjus.comwikipedia.org The primary challenge is achieving high selectivity for the mono-alkylation product over the di-alkylation byproduct. The table below outlines typical conditions and expected outcomes for this reaction.

| Parameter | Condition | Expected Outcome/Rationale |

| Reactants | Catechol, Isoamyl bromide/iodide | Isoamyl iodide is more reactive but also more expensive. |

| Base | K₂CO₃, NaH | K₂CO₃ is a milder base, potentially favoring mono-alkylation. NaH is a stronger base, leading to faster reaction but potentially lower selectivity. |

| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents enhance the rate of SN2 reactions. numberanalytics.com |

| Temperature | 50-100 °C | Higher temperatures increase reaction rate but may decrease selectivity. byjus.com |

| Stoichiometry | 1:1 ratio of catechol to isoamyl halide | Using a slight excess of catechol can favor mono-alkylation. |

| Yield | 50-95% | Dependent on optimization of conditions to favor mono-alkylation. byjus.comwikipedia.org |

S-methylation of 2-iso-pentoxythiophenol: The S-methylation step is generally high-yielding due to the strong nucleophilicity of the thiophenoxide and the reactivity of the methylating agent.

| Parameter | Condition | Expected Outcome/Rationale |

| Reactants | 2-iso-pentoxythiophenol, Methyl iodide/Dimethyl carbonate | Methyl iodide is highly reactive. Dimethyl carbonate is a greener alternative. researchgate.net |

| Base | NaH, K₂CO₃, Cs₂CO₃ | Strong bases ensure complete deprotonation of the thiol. |

| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents are preferred for SN2 reactions. |

| Temperature | Room temperature to 60 °C | Mild conditions are often sufficient for this efficient reaction. |

| Catalyst | Phase-transfer catalyst (e.g., TBAB) | Can improve reaction rates and yields, especially in biphasic systems. capes.gov.br |

| Yield | >90% | Generally a high-yielding reaction. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its aromatic, ether, and thioether moieties.

The presence of the benzene (B151609) ring would be indicated by several bands. The C-H stretching vibrations of the aromatic ring are anticipated in the region of 3100-3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. Furthermore, the substitution pattern on the benzene ring can often be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The iso-pentoxy group (-O-CH₂-CH₂-CH(CH₃)₂) will contribute several characteristic absorptions. The C-O-C asymmetric stretching vibration of the aryl alkyl ether is expected to produce a strong, prominent band in the range of 1275-1200 cm⁻¹, while the symmetric stretching is anticipated around 1075-1020 cm⁻¹. The aliphatic C-H stretching vibrations from the iso-pentyl and methyl groups will be observed as strong absorptions in the 2960-2850 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups are expected in the 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.

The thioether linkage (Ar-S-CH₃) will also have characteristic vibrations. The C-S stretching vibration is typically weaker than the C-O stretch and is expected to appear in the 710-570 cm⁻¹ region. The S-CH₃ group may also exhibit rocking and wagging vibrations at higher wavenumbers.

A hypothetical summary of the expected major IR absorption bands for this compound is presented in Table 1.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1600 - 1450 | |

| C-H Out-of-Plane Bend | 900 - 675 | |

| Ether Linkage | Asymmetric C-O-C Stretch | 1275 - 1200 |

| Symmetric C-O-C Stretch | 1075 - 1020 | |

| Aliphatic Chains | C-H Stretch (CH₃, CH₂) | 2960 - 2850 |

| C-H Bend (CH₂, CH₃) | 1470 - 1370 | |

| Thioether Linkage | C-S Stretch | 710 - 570 |

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of a molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar and symmetric vibrations.

For this compound, Raman spectroscopy would be especially useful for characterizing the C-S and C-C bonds of the aromatic ring. The symmetric "breathing" mode of the benzene ring, which is often weak or absent in the IR spectrum, typically produces a strong and sharp band in the Raman spectrum around 1000 cm⁻¹. The C-S stretching vibration, which can be weak in the IR spectrum, is expected to be more readily observable in the Raman spectrum in the 710-570 cm⁻¹ range.

The aliphatic C-H stretching and bending vibrations will also be present in the Raman spectrum, complementing the information from the IR spectrum. The C-O-C stretching vibrations of the ether linkage are also expected to be Raman active. A table of expected Raman shifts is provided below (Table 2).

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | Symmetric "Breathing" Mode | ~1000 |

| C=C Stretch | 1600 - 1450 | |

| C-H Stretch | 3100 - 3000 | |

| Thioether Linkage | C-S Stretch | 710 - 570 |

| Aliphatic Chains | C-H Stretch (CH₃, CH₂) | 2960 - 2850 |

| C-H Bend (CH₂, CH₃) | 1470 - 1370 | |

| Ether Linkage | C-O-C Stretch | 1275 - 1020 |

Table 2: Predicted Raman Spectroscopy Data for this compound

X-ray Crystallography for Solid-State Molecular Geometry and Conformation (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a wealth of information about its molecular geometry and conformation in the solid state.

This analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and revealing the spatial orientation of the iso-pentoxy and methyl sulfide substituents relative to the phenyl ring. Key parameters that would be determined include the C-S and C-O bond lengths and the C-S-C and C-O-C bond angles. Furthermore, the conformation of the flexible iso-pentyl group could be definitively established.

The crystal packing, which describes how the molecules are arranged in the crystal lattice, would also be elucidated. This includes information about intermolecular interactions, such as van der Waals forces and potential weak C-H···π or C-H···O hydrogen bonds, which govern the solid-state structure. The unit cell dimensions (a, b, c, α, β, γ), space group, and the number of molecules per unit cell (Z) would be determined, providing a complete picture of the crystalline architecture. As no experimental data is currently available, a hypothetical data table cannot be generated.

Data Tables

| Property | Predicted Value |

| Molecular Formula | C12H18OS |

| Molecular Weight | 210.34 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil |

| Boiling Point | Not determined |

| Solubility | Expected to be soluble in common organic solvents |

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.4-6.8 | m | 4H | Ar-H |

| ~4.0 | t | 2H | -O-CH2- |

| ~2.45 | s | 3H | S-CH3 |

| ~1.8 | m | 1H | -CH(CH3)2 |

| ~1.6 | m | 2H | -CH2-CH- |

| ~0.95 | d | 6H | -CH(CH3)2 |

| Chemical Shift (δ ppm) | Assignment |

| ~155 | Ar-C-O |

| ~135-110 | Other Ar-C |

| ~68 | -O-CH2- |

| ~38 | -CH2-CH- |

| ~25 | -CH(CH3)2 |

| ~22 | -CH(CH3)2 |

| ~16 | S-CH3 |

| Wavenumber (cm-1) | Assignment |

| ~3050 | C-H stretch (aromatic) |

| ~2960, 2870 | C-H stretch (aliphatic) |

| ~1590, 1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

| ~750 | C-S stretch / C-H out-of-plane bend |

Mechanistic Investigations of Chemical Transformations Involving Methyl 2 Iso Pentoxyphenyl Sulfide

Oxidation Reactions of the Thioether Moiety

The sulfur atom of the thioether group in methyl 2-iso-pentoxyphenyl sulfide (B99878) is readily oxidized, typically yielding the corresponding sulfoxide (B87167) and subsequently the sulfone. The progression and selectivity of this oxidation are highly dependent on the oxidant and reaction conditions.

The selective conversion of methyl 2-iso-pentoxyphenyl sulfide to its sulfoxide, methyl 2-iso-pentoxyphenyl sulfoxide, requires carefully controlled oxidation to prevent the formation of the sulfone. A variety of reagents and methodologies have been developed to achieve this selectivity. For instance, oxidants like hydrogen peroxide, often used in conjunction with metal catalysts such as titanium or vanadium complexes, can facilitate this transformation under mild conditions. The choice of solvent and temperature are critical parameters in maximizing the yield of the sulfoxide.

Another effective method involves the use of sodium periodate, which can be employed in solution or supported on solid phases like silica (B1680970) gel to simplify product isolation and enhance selectivity. The reaction mechanism for these sulfoxidations generally involves the nucleophilic attack of the thioether's sulfur atom on the electrophilic oxygen of the oxidizing agent.

The subsequent oxidation of the intermediate sulfoxide leads to the formation of the corresponding sulfone, methyl 2-iso-pentoxyphenyl sulfone. This step typically necessitates stronger oxidizing agents or more forcing reaction conditions than the initial sulfoxidation. Common reagents for this transformation include potassium permanganate (B83412) and peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

The kinetics of the oxidation from sulfoxide to sulfone are influenced by the electronic environment of the sulfur atom. The presence of the electron-donating iso-pentoxy group on the phenyl ring can modulate the electron density at the sulfur center, thereby affecting the rate of the second oxidation step. Kinetic studies of analogous aryl thioethers often reveal pseudo-first-order kinetics with respect to the sulfoxide when the oxidant is present in a large excess.

The oxidation of this compound can proceed through several mechanistic pathways, with the predominant route being determined by the specific oxidant and reaction conditions.

Electrophilic Oxidation: This is the most common pathway, involving the nucleophilic sulfur atom attacking an electrophilic oxygen atom of the oxidant. With reagents like hydrogen peroxide or peroxy acids, the reaction can proceed through either a concerted mechanism or a stepwise process involving a persulfurane intermediate. The ortho-iso-pentoxy group may exert some steric hindrance, but its electron-donating nature enhances the sulfur's nucleophilicity.

Radical Oxidation: Under certain conditions, such as photochemical initiation or the use of specific radical initiators, the oxidation may proceed via a radical mechanism. This would involve the formation of a sulfur-centered radical cation as a key intermediate. However, for most standard laboratory oxidations of thioethers, the electrophilic pathway is generally favored.

Reductive Transformations and Hydrogenolysis Pathways of this compound

The carbon-sulfur bonds in this compound are susceptible to cleavage under reductive conditions, a process known as hydrogenolysis. This transformation typically employs a metal catalyst and a source of hydrogen. Catalysts such as Raney nickel and palladium on carbon (Pd/C) are commonly used for this purpose.

The hydrogenolysis of aryl thioethers can result in the cleavage of either the aryl C–S bond or the alkyl S–C bond. With a strong reducing agent like Raney nickel, the reaction can be quite vigorous, leading to the complete desulfurization to yield 2-iso-pentoxytoluene and methane (B114726). The mechanism is believed to involve the oxidative addition of the C–S bond to the surface of the nickel catalyst. The use of milder reducing agents and carefully controlled conditions can allow for more selective transformations.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of this compound

The phenyl ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of both the methylthio (–SCH₃) and the iso-pentoxy (–O–iC₅H₁₁) substituents. Both of these groups are ortho, para-directing.

The regioselectivity of substitution is determined by the combined directing effects of these two groups. The iso-pentoxy group is a stronger activating group than the methylthio group. Consequently, electrophilic attack is expected to occur primarily at the positions ortho and para to the iso-pentoxy group. Given the substitution pattern, the most probable sites for electrophilic attack are the 4-position (para to the iso-pentoxy group) and the 6-position (ortho to the iso-pentoxy group).

Typical electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric and sulfuric acids is expected to introduce a nitro group, predominantly at the 4- or 6-position.

Halogenation: Treatment with bromine or chlorine in the presence of a Lewis acid catalyst would lead to the corresponding halogenated derivatives at the activated positions.

Friedel-Crafts Acylation and Alkylation: These reactions would introduce an acyl or alkyl group, respectively, onto the aromatic ring, with a preference for the 4- and 6-positions.

Steric hindrance from the existing substituents may influence the regiochemical outcome, potentially favoring substitution at the less sterically encumbered 4-position.

Nucleophilic Reactivity and Coordination Chemistry of the Sulfur Atom

The sulfur atom in this compound possesses lone pairs of electrons, rendering it nucleophilic. This allows it to react with a variety of electrophiles.

Alkylation: The sulfur atom can be readily alkylated by reaction with alkyl halides, such as methyl iodide, to form a sulfonium (B1226848) salt. This reaction proceeds via a typical Sₙ2 mechanism, with the sulfur atom acting as the nucleophile.

Coordination Chemistry: As a soft ligand, the sulfur atom can coordinate to various soft transition metal centers, including palladium(II), platinum(II), and mercury(II). This coordination typically occurs in a monodentate fashion through the sulfur atom. The presence of the ortho-iso-pentoxy group introduces the possibility of bidentate chelation, involving both the sulfur and oxygen atoms, which would depend on the specific metal ion and the conformational flexibility of the ligand. The formation and characterization of such metal complexes can be investigated using various spectroscopic and crystallographic techniques.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the radical reactions and their propagation mechanisms for the chemical compound “this compound.”

Consequently, it is not possible to provide an article with detailed research findings, data tables, or a discussion of mechanistic investigations as requested for this particular molecule. The available research on related compounds, such as thioanisole (B89551), cannot be scientifically extrapolated to describe the specific behavior of this compound in radical reactions.

Computational Chemistry and Theoretical Studies of Methyl 2 Iso Pentoxyphenyl Sulfide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the electronic structure of molecules, which in turn allows for the prediction of their reactivity. DFT calculations for thioanisole (B89551), a simpler analog, have been performed using various functionals, such as B3LYP, with basis sets like 6-311++G(d,p) to optimize molecular geometry and calculate vibrational frequencies. researchgate.netnih.gov These calculations provide a detailed picture of the electron distribution and molecular orbital energies. For more complex systems like quinoline (B57606) derivatives featuring thioether groups, DFT has been successfully used to determine properties like chemical hardness, softness, and electronegativity. rsc.org

Table 1: Representative Parameters for DFT Calculations on Thioether Analogs

| Parameter | Typical Value/Method | Application | Source |

|---|---|---|---|

| Functional | B3LYP, mPW1PW, B3PW | Calculation of ionization energies and molecular orbitals. | researchgate.net |

| Basis Set | 6-311++G(d,p), 6-31G* | Provides a flexible description of electron distribution. | researchgate.netnih.gov |

| Task | Geometry Optimization, Frequency Calculation | Determines the lowest energy structure and its vibrational modes. | researchgate.net |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. Studies on thioanisole and its derivatives show that the methylthio group influences these energy levels. researchgate.net For instance, theoretical calculations on quinazoline (B50416) derivatives with thioether linkages have shown that a smaller energy gap corresponds to higher reactivity.

Table 2: Illustrative FMO Data for a Thioether Analog (Thioanisole) Note: The following values are representative and depend on the specific computational method.

| Molecular Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | ~ -8.1 eV | Electron-donating capability |

| LUMO | ~ 0.9 eV | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 9.0 eV | Indicator of chemical stability |

Data derived from principles discussed in reference researchgate.net.

Global reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), softness (S), and the global electrophilicity index (ω). rsc.org These indices are calculated from the energies of the HOMO and LUMO. For example, a higher electrophilicity index suggests a greater capacity to act as an electrophile. Such analyses have been applied to various nitrogen-containing heterocyclic thioethers to understand their reactivity profiles. rsc.org Thiolates, the conjugate bases of thiols, are known to be excellent nucleophiles, a property that can be quantified and understood through these calculated indices. masterorganicchemistry.com

Formulas and concepts based on principles outlined in references rsc.org.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and non-covalent interactions. For a molecule like Methyl 2-iso-pentoxyphenyl sulfide (B99878), with its flexible iso-pentoxy group, MD simulations would be invaluable for exploring the accessible conformations in different solvent environments. nih.gov Studies on ortho-substituted thioanisoles have shown that the size of the substituent significantly influences the preferred conformation of the methylthio group relative to the benzene (B151609) ring. rsc.org MD simulations can analyze properties such as radial distribution functions and hydrogen bonding patterns, which govern how the molecule interacts with its surroundings. nih.gov

Quantum Chemical Calculations of Reaction Pathways, Transition States, and Activation Energies

Quantum chemical calculations are essential for mapping out the potential energy surface of a chemical reaction. This allows for the identification of transition states and the calculation of activation energies (ΔG‡), which are critical for understanding reaction mechanisms and predicting reaction rates. For example, DFT studies on the reaction of nucleophiles with methylsulfenyl chloride (CH₃SCl), a simple thioether precursor, revealed an addition-elimination mechanism rather than a direct substitution. researchgate.net Similarly, the mechanism of thiol-Michael additions has been investigated, showing significant charge transfer in the transition state. nih.gov These computational approaches could elucidate the pathways for reactions involving Methyl 2-iso-pentoxyphenyl sulfide, such as oxidation at the sulfur atom or electrophilic aromatic substitution.

In Silico Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which is crucial for structure elucidation. nih.gov Quantum chemistry software can calculate NMR shielding tensors, which are then converted into chemical shifts (δ). nih.gov Likewise, the calculation of the Hessian matrix (second derivatives of energy) yields harmonic vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. nih.gov These calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations, leading to excellent agreement with experimental spectra. nih.gov Such predictive power has been demonstrated for thioanisole, where vibrational assignments were made based on DFT computations. researchgate.net This in silico prediction is invaluable for confirming the identity of a synthesized compound or for distinguishing between isomers.

Table 4: Example of Calculated vs. Experimental Vibrational Frequencies for Thioanisole Note: This data is illustrative of the methodology.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| C-S Stretch | ~700 | ~690 |

| Ring C-C Stretch | ~1590 | ~1580 |

Values are representative based on findings in reference researchgate.net.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling for Related Thioethers

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate structural or computational descriptors of molecules with their experimentally observed reactivity. A successful QSRR model can predict the reactivity of new, untested compounds within the same chemical class. For instance, a robust single-parameter model for predicting the reactivity of various α,β-unsaturated amides with thiols was developed using the calculated electron affinity (EA) as the descriptor. nih.gov This model showed a strong correlation with experimental activation energies (ΔG‡exp), demonstrating its predictive power with a mean unsigned error of only 0.3-0.4 kcal/mol. nih.gov A similar approach could be developed for a series of substituted 2-alkoxyphenyl sulfides to predict properties like their rate of oxidation or their binding affinity to a biological target, based on computationally derived parameters.

Derivatization and Functionalization Strategies for Methyl 2 Iso Pentoxyphenyl Sulfide

Synthesis of Sulfur-Centered Derivatives (e.g., Sulfonium (B1226848) Salts, Sulfimides, Sulfones, Sulfoxides)

The sulfur atom in methyl 2-iso-pentoxyphenyl sulfide (B99878) is a key handle for functionalization, allowing for the synthesis of various hypervalent sulfur species.

Sulfoxides and Sulfones: The oxidation of the sulfide to a sulfoxide (B87167) and subsequently to a sulfone represents a fundamental transformation. This is typically achieved using common oxidizing agents. The reaction can be controlled to yield either the sulfoxide or the sulfone by adjusting the stoichiometry of the oxidant and the reaction conditions. For instance, oxidation of aryl methyl sulfides can be carried out in acetonitrile (B52724) with catalytic amounts of nitric acid (HNO₃) and iron(III) bromide (FeBr₃). nih.gov This system utilizes oxygen from the air as the stoichiometric oxidant. nih.gov The reaction proceeds through the formation of a complex between the sulfide and the catalyst, which generates reactive nitrogen species (N₂O₄) to effect the oxidation. nih.gov

| Product | Typical Reagents & Conditions |

| Methyl 2-iso-pentoxyphenyl sulfoxide | 1 equivalent of m-CPBA, CH₂Cl₂; or H₂O₂, Acetic Acid |

| Methyl 2-iso-pentoxyphenyl sulfone | >2 equivalents of m-CPBA, CH₂Cl₂, heat; or KMnO₄, Acetic Acid |

Sulfonium Salts: Aryl sulfonium salts are valuable synthetic intermediates. They are typically synthesized by the alkylation of the corresponding sulfide. For methyl 2-iso-pentoxyphenyl sulfide, methylation or arylation can furnish the desired sulfonium salt. A general method involves reacting the aryl thioether with an alkylating agent like methyl trifluoromethanesulfonate (B1224126) (MeOTf) in a solvent such as 1,2-dichloroethane (B1671644) (DCE) at room temperature. organic-chemistry.org Another approach involves the reaction of diaryl sulfoxides with arenes in the presence of an acid anhydride (B1165640), like trifluoromethanesulfonic anhydride (Tf₂O), which generates an electrophilic sulfur species that undergoes electrophilic aromatic substitution. acs.org

| Reagent | Conditions | Product |

| Methyl trifluoromethanesulfonate (MeOTf) | Dichloroethane (DCE), Room Temp, 12h | (2-iso-pentoxyphenyl)(dimethyl)sulfonium trifluoromethanesulfonate organic-chemistry.org |

| Diaryliodonium salts | Dialkyl sulfide | S-Aryl sulfonium salt acs.org |

| Sulfoxide + Arene | Trifluoromethanesulfonic anhydride (Tf₂O) | S-Aryl sulfonium salt acs.org |

Sulfimides: Sulfimides (or sulfilimines) are compounds containing a sulfur-nitrogen double bond. Their synthesis from sulfides can be achieved through metal-catalyzed imidation reactions. For example, a ruthenium(II) complex can catalyze the reaction of a thioether with an N-acyloxyamide, which serves as an N-acyl nitrene precursor, to yield the corresponding sulfimide. organic-chemistry.org Copper(II) triflate (Cu(OTf)₂) has also been used to catalyze the trifluoroacetamidation of sulfides using a hydroxamic acid anhydride salt. organic-chemistry.org Another method involves the reaction of sulfides with cyanogen (B1215507) amine in the presence of a base and a halogenating agent like N-bromosuccinimide (NBS) or iodine (I₂) to form N-cyanosulfilimines. organic-chemistry.org

| Catalyst / Reagent | Nitrogen Source | Conditions |

| Ru(II) complex | N-acyloxyamides | Mild conditions organic-chemistry.org |

| Cu(OTf)₂ | Hydroxamic acid anhydride salt | - organic-chemistry.org |

| NBS or I₂ / Base | Cyanogen amine | - organic-chemistry.org |

Modifications of the Iso-pentoxy and Methyl Thioether Moieties

The aliphatic side chains of this compound offer additional opportunities for synthetic modification.

Modification of the Iso-pentoxy Group: The iso-pentoxy group is an ether linkage, which is generally stable. However, it can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). Cleavage would yield the corresponding phenol (B47542), 2-(methylthio)phenol (B87076), which could then be re-alkylated with different alkyl halides to generate a library of ether analogues.

Modification of the Methyl Thioether Moiety: The methyl thioether group can undergo several transformations. The sulfur atom can act as a directing group for C-H functionalization reactions. For example, transition metal catalysts like palladium(II) can coordinate to the sulfur atom, directing olefination at the C-H bond of the methyl group or at remote positions. researchgate.net The entire methylthio group can also be replaced. Nickel-catalyzed reactions with Grignard reagents have been shown to replace methylthio groups on aromatic rings with alkyl or aryl groups. tandfonline.com

Chemical Transformations on the Phenyl Ring for Analogue Synthesis

The phenyl ring is susceptible to electrophilic aromatic substitution (SₑAr), allowing for the introduction of various functional groups. The regiochemical outcome of such substitutions is dictated by the directing effects of the existing iso-pentoxy and methylthio substituents.

Both the alkoxy group (-OR) and the methylthio group (-SMe) are ortho-, para-directing groups. rsc.orgyoutube.com The alkoxy group is strongly activating due to the ability of the oxygen's lone pairs to donate electron density to the ring through resonance. nih.govrsc.org The methylthio group is also generally considered an ortho-, para-director, but its activating effect is weaker than that of an alkoxy group. When both are present, the powerful activating and directing effect of the iso-pentoxy group will dominate, guiding incoming electrophiles primarily to the positions ortho and para relative to it.

Given the substitution pattern of this compound, the available positions for substitution are C4 and C6 (ortho to the iso-pentoxy group) and C5 (meta to the iso-pentoxy group). The para position (C5) relative to the methylthio group is occupied by the iso-pentoxy group. Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions.

| Reaction | Reagent | Typical Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro- and 6-Nitro- derivatives |

| Halogenation | Br₂ / FeBr₃ | 4-Bromo- and 6-Bromo- derivatives |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl- and 6-Acyl- derivatives |

| Sulfonation | Fuming H₂SO₄ | 4-Sulfonic acid and 6-Sulfonic acid derivatives nih.gov |

The relative ratio of ortho- to para- (in this case, C6 vs. C4) substitution can be influenced by steric hindrance from the bulky iso-pentoxy group, which might favor substitution at the less hindered C4 position.

Synthesis of Structural Analogues for Comparative Reactivity Studies

The synthesis of structural analogues is essential for comparative studies. This can be achieved by systematically varying each component of the parent molecule.

Synthesis of Aryl Thioether Analogues: General methods for aryl sulfide synthesis can be employed to create analogues with different substitution patterns or different groups on the sulfur and oxygen atoms. A common method is the coupling of an aryl halide with a thiol, often catalyzed by transition metals like palladium or copper. nih.govnih.gov For example, 2-bromoanisole (B166433) could be coupled with sodium iso-pentylthiolate to yield an isomer. Alternatively, Grignard reagents can be coupled with thiols in the presence of N-chlorosuccinimide to form aryl sulfides under mild conditions. acs.org The Williamson ether synthesis analogue, reacting a substituted thiophenol with an alkyl halide, is also a viable route. youtube.comyoutube.comkhanacademy.org

Table of Potential Structural Analogues:

| Analogue Name | Variation from Parent Compound | Potential Synthetic Precursors |

| Methyl 4-iso-pentoxyphenyl sulfide | Positional Isomer (para-substitution) | 4-iso-pentoxyphenol and methylthiolate (or vice versa) |

| Ethyl 2-iso-pentoxyphenyl sulfide | Alkyl group on sulfur | 2-iso-pentoxyphenol, conversion to thiol, then ethylation |

| Methyl 2-ethoxyphenyl sulfide | Alkyl group on oxygen | 2-Ethoxyphenol and methylthiolate |

| Phenyl 2-iso-pentoxyphenyl sulfide | Aryl group on sulfur | 2-iso-pentoxyphenyl iodide and thiophenol (Cu-catalyzed coupling) nih.gov |

These synthetic strategies allow for the systematic modification of this compound, enabling detailed studies on how structural changes influence its chemical properties and reactivity.

Environmental Abiotic and Biotic Degradation Pathways of Methyl 2 Iso Pentoxyphenyl Sulfide

Photodegradation Mechanisms Under Simulated Environmental Conditions

Photodegradation, the breakdown of molecules by light, is a significant abiotic degradation route for many organic compounds in the environment. This process can occur directly through the absorption of solar radiation or indirectly through reactions with photochemically generated reactive species.

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. For a molecule to undergo direct photolysis, its electronic absorption spectrum must overlap with the solar spectrum at the Earth's surface (wavelengths greater than 290 nm). Aromatic sulfides, such as the thioanisole (B89551) core of Methyl 2-iso-pentoxyphenyl sulfide (B99878), are known to absorb UV radiation.

While specific data on the direct photolysis quantum yield of Methyl 2-iso-pentoxyphenyl sulfide is unavailable, studies on thioanisole indicate that it can be photochemically transformed. The quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photochemical reaction, representing the number of molecules transformed per photon absorbed. Although a precise value for thioanisole under environmental conditions is not documented in the reviewed literature, it is known that the photolysis of thioanisole can lead to the formation of a triplet excited state. The determination of quantum yields is essential for accurately modeling the environmental half-life of a compound due to direct solar irradiation ed.ac.ukhuji.ac.ilelsevierpure.comiaea.org. The process involves measuring the rate of disappearance of the compound under controlled irradiation and comparing it to the rate of a chemical actinometer with a known quantum yield huji.ac.ilelsevierpure.com.

The photodissociation of thioanisole has been investigated, revealing complex dynamics near conical intersections of its potential energy surfaces, which can influence reaction pathways nih.gov. However, translating these findings into a simple quantum yield for environmental modeling remains a challenge.

Indirect photolysis involves the degradation of a compound by highly reactive transient species generated from the photoexcitation of other substances present in the environment, such as nitrate, nitrite, and dissolved organic matter. The hydroxyl radical (•OH) is one of the most important of these reactive species in aquatic and atmospheric environments.

The reaction of hydroxyl radicals with thioanisole has been studied, and the bimolecular rate constant has been determined to be approximately 3.5 x 10⁹ M⁻¹s⁻¹ researchgate.net. This high rate constant suggests that reaction with hydroxyl radicals is a significant pathway for the degradation of thioanisole and, by extension, this compound in environments where •OH is present.

The reaction proceeds through two main pathways: electron transfer from the sulfur atom to the hydroxyl radical, forming a thioanisole radical cation (TA•⁺), and addition of the hydroxyl radical to the aromatic ring to form an OH-adduct researchgate.netacs.org. At neutral pH, approximately 73% of the reaction proceeds via electron transfer, with the remaining 27% occurring through adduct formation researchgate.net. The resulting radical cation and OH-adduct are transient species that can undergo further reactions, leading to the ultimate degradation of the molecule.

Hydrolytic Stability and Degradation Pathways in Aquatic Environments

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound towards hydrolysis is a key factor in its persistence in aquatic systems. Thioethers, such as this compound, are generally considered to be relatively stable to hydrolysis under neutral pH conditions.

To estimate the hydrolytic stability of the thioether linkage in the target compound, data for S-methyl thioacetate (B1230152) can be considered as a proxy. For S-methyl thioacetate, the rate constants for acid-mediated, base-mediated, and neutral hydrolysis have been reported as 1.5 x 10⁻⁵ M⁻¹s⁻¹, 1.6 x 10⁻¹ M⁻¹s⁻¹, and 3.6 x 10⁻⁸ s⁻¹, respectively researchgate.net. At a neutral pH of 7 and a temperature of 23°C, the hydrolysis half-life is approximately 155 days, indicating significant stability researchgate.net. While the electronic effects of the 2-iso-pentoxyphenyl group will influence the reactivity of the thioether bond compared to S-methyl thioacetate, this data suggests that hydrolysis is likely to be a slow degradation process for this compound under typical environmental pH conditions. The ether linkage in the iso-pentoxy group is also generally stable to hydrolysis.

Abiotic Oxidation Pathways in Various Environmental Matrices (e.g., air, soil)

In addition to photodegradation, abiotic oxidation can contribute to the transformation of this compound in the environment. In the atmosphere, oxidation by hydroxyl radicals, as discussed in section 7.1.2, is a primary degradation pathway. In soil and water, other oxidants may play a role.

The sulfur atom in thioethers is susceptible to oxidation. It is well-established that thioanisole can be oxidized to form methyl phenyl sulfoxide (B87167) and, upon further oxidation, methyl phenyl sulfone masterorganicchemistry.com. These reactions can be mediated by various chemical oxidants. While specific studies on the abiotic oxidation of thioanisole in soil are scarce, it is plausible that metal oxides and other naturally occurring oxidizing agents in soil could promote the oxidation of the sulfur atom.

Microbially Mediated Biotransformation and Biodegradation Pathways

The breakdown of organic compounds by microorganisms is a crucial process for their removal from the environment. The complex structure of this compound, with its aromatic ring, thioether linkage, and iso-pentoxy side chain, suggests that its biodegradation will involve multiple enzymatic steps.

Under aerobic conditions, bacteria and fungi can utilize a wide range of organic compounds as sources of carbon and energy. The biodegradation of aromatic compounds typically proceeds through the introduction of hydroxyl groups onto the aromatic ring by oxygenase enzymes, followed by ring cleavage unesp.brnih.govplos.org.

For the thioanisole moiety, the initial step in aerobic biodegradation is likely the oxidation of the sulfur atom to form methyl phenyl sulfoxide and subsequently methyl phenyl sulfone. Following this, the degradation would likely proceed via pathways established for aromatic hydrocarbons. This involves the enzymatic cleavage of the aromatic ring, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways such as the Krebs cycle unesp.brnih.gov.

The iso-pentoxy side chain would also be subject to microbial attack. The ether linkage can be cleaved by etherase enzymes, which have been identified in various bacteria nih.gov. The degradation of the resulting isopentyl group would likely follow pathways established for the metabolism of branched-chain alkanes. These pathways often involve terminal or subterminal oxidation to form alcohols, which are then further oxidized to aldehydes, ketones, and fatty acids that can be incorporated into cellular metabolism nih.govresearchgate.net.

While a complete metabolic pathway for this compound has not been elucidated, based on the degradation of analogous structures, a plausible aerobic biotransformation pathway would involve the following key steps:

Sulfoxidation: Oxidation of the sulfide to a sulfoxide and then a sulfone.

Ether Cleavage: Enzymatic cleavage of the iso-pentoxy ether bond, releasing an isopentanol derivative and a hydroxyphenyl methyl sulfide intermediate.

Aromatic Ring Hydroxylation and Cleavage: Introduction of hydroxyl groups onto the aromatic ring of the hydroxyphenyl methyl sulfide intermediate, followed by ring fission.

Side-Chain Degradation: Oxidation of the isopentanol derivative through established alkane degradation pathways.

Anaerobic Biotransformation Studies in Sediments and Anaerobic Environments

Under anaerobic conditions, such as those found in saturated sediments and some groundwater environments, microbial communities utilize alternative electron acceptors to oxygen for their metabolic processes. The biotransformation of this compound in these environments is expected to proceed through several key enzymatic reactions, primarily targeting the ether and sulfide linkages.

The initial attack on the this compound molecule by anaerobic microorganisms is likely to involve one of three primary pathways:

O-dealkylation of the iso-pentoxy group: This is a well-documented pathway for the anaerobic degradation of aryl alkyl ethers. oup.com Specialized microorganisms, such as acetogenic bacteria like Acetobacterium dehalogenans, are known to possess O-demethylase enzyme systems that can cleave ether bonds. oup.com In the case of this compound, this would result in the formation of 2-(methylthio)phenol (B87076) and isopentanol. The isopentanol can then serve as a substrate for other anaerobic bacteria and may be fermented to various end products, including methane (B114726). nih.govnih.gov

S-demethylation: The cleavage of the methyl group from the sulfide moiety is another plausible initial step. This reaction would yield 2-isopentoxyphenol and methanethiol. Methanethiol is a known intermediate in the anaerobic degradation of other organosulfur compounds, such as dimethyl sulfide, and can be further metabolized by methanogens and sulfate-reducing bacteria. osti.gov

Oxidation of the sulfide group: While more common under aerobic conditions, the oxidation of the sulfide to a sulfoxide, forming Methyl 2-iso-pentoxyphenyl sulfoxide, cannot be entirely ruled out in some anaerobic niches, particularly in the presence of alternative electron acceptors like nitrate.

Subsequent to these initial transformations, the resulting phenolic intermediates, 2-(methylthio)phenol and 2-isopentoxyphenol, would undergo further degradation. The anaerobic metabolism of phenolic compounds is a complex process that typically involves several steps, including carboxylation, dehydroxylation, and eventual ring cleavage to simpler aliphatic acids that can be mineralized to methane and carbon dioxide. researchgate.netontosight.ainih.govnih.govd-nb.infonih.gov For substituted phenols, the nature and position of the substituents significantly influence their biodegradability and potential toxicity to microbial communities. oup.comosti.gov

Identification and Characterization of Environmental Transformation Products

The identification of transformation products is crucial for understanding the complete environmental fate of a compound. Based on the predicted anaerobic degradation pathways for this compound, a number of potential transformation products can be anticipated.

Table 1: Potential Anaerobic Transformation Products of this compound

| Parent Compound | Proposed Initial Transformation | Potential Primary Transformation Products | Potential Subsequent Transformation Products |

| This compound | O-dealkylation | 2-(methylthio)phenol, Isopentanol | Phenol (B47542), Benzoate, Methane, Carbon Dioxide |

| This compound | S-demethylation | 2-isopentoxyphenol, Methanethiol | Phenol, Isopentanol, Methane, Carbon Dioxide |

| This compound | Sulfide Oxidation | Methyl 2-iso-pentoxyphenyl sulfoxide | 2-isopentoxyphenol, Methylsulfinic acid |

The characterization of these products in environmental samples would typically involve advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify the compounds.

The further breakdown of the primary phenolic intermediates is a critical step. For instance, 2-(methylthio)phenol and 2-isopentoxyphenol would likely undergo enzymatic modifications to remove the remaining side chains, leading to the formation of common intermediates like phenol or benzoate. These are then channeled into central anaerobic degradation pathways. researchgate.netd-nb.info The anaerobic degradation of phenol itself can proceed via carboxylation to 4-hydroxybenzoate, followed by dehydroxylation to benzoyl-CoA, which is a key central intermediate in the anaerobic metabolism of many aromatic compounds. nih.gov

The ultimate fate of the carbon from this compound in a mature anaerobic ecosystem, such as a methanogenic sediment, is mineralization to carbon dioxide and methane.

Table 2: Key Enzymes and Microorganisms in Analogous Anaerobic Degradation Pathways

| Reaction Type | Enzyme Class | Example Microorganism | Substrate Analog | Reference |

| O-dealkylation | O-demethylase | Acetobacterium dehalogenans | Aryl methyl ethers | oup.com |

| Phenol Carboxylation | Phenol carboxylase | Thauera aromatica | Phenol | nih.gov |

| Reductive Dehydroxylation | 4-hydroxybenzoyl-CoA reductase | Thauera aromatica | 4-hydroxybenzoyl-CoA | nih.gov |

| Methane Production | Methyl-CoM reductase | Methanogenic Archaea | Methanethiol, Acetate | osti.gov |

It is important to reiterate that the specific pathways and transformation products for this compound have not been empirically determined. The information presented here is based on established principles of anaerobic microbiology and the known fate of structurally related chemicals. Site-specific environmental conditions, including the composition of the microbial community, redox potential, and the presence of other organic matter, will ultimately govern the rate and route of its environmental degradation.

Development of Advanced Analytical Methodologies for Methyl 2 Iso Pentoxyphenyl Sulfide in Complex Matrices

Chromatographic Separation Techniques for Isolation and Quantification

Chromatographic techniques are paramount for separating the target analyte, Methyl 2-iso-pentoxyphenyl sulfide (B99878), from interfering components present in the sample matrix. The choice of technique is dictated by the analyte's physicochemical properties, such as volatility and polarity, and the complexity of the sample.

Gas Chromatography (GC) Coupled with Tandem Mass Spectrometry (MS/MS)

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like Methyl 2-iso-pentoxyphenyl sulfide. When coupled with tandem mass spectrometry (MS/MS), it provides exceptional selectivity and sensitivity. The GC separates compounds based on their boiling points and interaction with the stationary phase, while the MS/MS detector offers two stages of mass filtering for highly specific detection. researchgate.netglobalresearchonline.net

In a typical GC-MS/MS setup, the sample is injected into a heated inlet, vaporizing the analyte, which is then carried by an inert gas through a capillary column. globalresearchonline.net For alkyl aryl sulfides, a non-polar or medium-polarity column, such as one with a 5%-phenyl-methylpolysiloxane stationary phase, is often effective. The separated compounds enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The first mass analyzer (Q1) selects the precursor ion (the molecular ion or a characteristic fragment of this compound). This ion is then fragmented in a collision cell (q2), and a specific product ion is monitored by the second mass analyzer (Q3). This multiple reaction monitoring (MRM) process significantly reduces background noise and enhances selectivity. copernicus.org

The following table presents a hypothetical set of optimized parameters for the GC-MS/MS analysis of this compound.

Table 1: Illustrative GC-MS/MS Method Parameters| Parameter | Value/Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Oven Program | Start at 80°C (hold 1 min), ramp to 200°C at 15°C/min, then to 300°C at 25°C/min (hold 5 min) |

| Inlet Temperature | 280°C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS/MS Transition (Hypothetical) | Precursor Ion (Q1): m/z 196 -> Product Ion (Q3): m/z 125 (Quantifier) |

| MS/MS Transition (Hypothetical) | Precursor Ion (Q1): m/z 196 -> Product Ion (Q3): m/z 91 (Qualifier) |

Liquid Chromatography (LC) Coupled with High-Resolution Mass Spectrometry (HRMS)

For analytes that may be thermally labile or less volatile, liquid chromatography is the preferred separation method. nih.gov High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, offers high specificity through accurate mass measurements. This allows for the determination of the elemental composition of the analyte and its metabolites, aiding in confident identification. acs.org

The separation is typically achieved using a reversed-phase column (e.g., C18) with a gradient elution of a polar mobile phase, such as water and acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to improve ionization. ijapbc.com After elution from the column, the analyte enters the HRMS instrument, where it is ionized, usually by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The HRMS analyzer measures the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm), enabling the differentiation of this compound from other co-eluting compounds with the same nominal mass. acs.org

The following table provides representative parameters for an LC-HRMS method.

Table 2: Illustrative LC-HRMS Method Parameters| Parameter | Value/Condition |

|---|---|

| LC Column | C18, 100 mm x 2.1 mm ID, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Orbitrap |

| Resolution | 70,000 FWHM |

| Accurate Mass (Hypothetical) | [M+H]⁺ = 197.1049 m/z |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation Efficiency

To improve upon traditional HPLC, ultra-high performance liquid chromatography (UHPLC) systems utilize columns with smaller particle sizes (<2 µm). This results in significantly higher separation efficiency, resolution, and speed. nih.govijapbc.com For the analysis of this compound in highly complex matrices like soil or sediment extracts, UHPLC can provide the necessary resolving power to separate the target analyte from thousands of matrix components, reducing ion suppression and improving quantification accuracy. researchgate.net The faster analysis times also allow for higher sample throughput.

The following table compares typical performance characteristics of HPLC and UHPLC.

Table 3: Comparison of HPLC and UHPLC Performance (Representative)| Parameter | Conventional HPLC | UHPLC |

|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Peak Width | Wider | Narrower |

| Resolution | Good | Excellent |

| Analysis Time | 15-30 min | 5-10 min |

| Solvent Consumption | Higher | Lower |

Optimization of Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte before instrumental analysis. The choice of extraction technique depends on the matrix type (e.g., water, soil, biological tissue) and the chemical properties of this compound. nih.govresearchgate.net

Commonly used techniques include:

Liquid-Liquid Extraction (LLE): A classic method where the sample is partitioned between two immiscible liquids. For extracting a moderately non-polar compound like this compound from an aqueous matrix, an organic solvent like dichloromethane (B109758) or hexane (B92381) would be suitable.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed in a cartridge to selectively adsorb the analyte from a liquid sample. nih.gov For an alkyl aryl sulfide, a reversed-phase sorbent (e.g., C18) could be used to retain the compound from a water sample, followed by elution with a small volume of an organic solvent. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with a solvent (typically acetonitrile) followed by a "salting-out" step and a dispersive SPE cleanup. It is highly effective for a wide range of analytes in complex food and environmental matrices. researchgate.net

The following table summarizes the advantages and disadvantages of these techniques for the analysis of this compound.

Table 4: Comparison of Sample Preparation Techniques| Technique | Advantages | Disadvantages |

|---|---|---|

| Liquid-Liquid Extraction (LLE) | Simple, inexpensive equipment | Large solvent volumes, can form emulsions, labor-intensive |

| Solid-Phase Extraction (SPE) | High selectivity, low solvent use, easily automated | Higher cost per sample, method development can be complex |

| QuEChERS | Fast, high throughput, low solvent use, effective for multi-residue analysis | Matrix effects can still be present, may require optimization for specific analyte/matrix pairs |

Method Validation: Assessment of Specificity, Sensitivity, Accuracy, and Precision

A developed analytical method must be rigorously validated to ensure that it is fit for its intended purpose. nih.govepa.gov Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Sensitivity: Typically defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

The following table shows hypothetical validation results for the GC-MS/MS method for this compound in a water matrix.

Table 5: Illustrative Method Validation Data| Parameter | Spike Level | Result |

|---|---|---|

| Linearity (r²) | 0.1 - 100 ng/mL | > 0.998 |

| Limit of Detection (LOD) | N/A | 0.05 ng/mL |

| Limit of Quantification (LOQ) | N/A | 0.1 ng/mL |

| Accuracy (Mean Recovery %) | 1 ng/mL | 98.5% |

| 10 ng/mL | 101.2% | |

| 50 ng/mL | 99.3% | |

| Precision (Intra-day RSD %) | 1 ng/mL | 5.8% |

| 10 ng/mL | 4.2% | |

| 50 ng/mL | 3.5% |

Applications of Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantification. osti.govwikipedia.org The method involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing ¹³C or ²H) to the sample before any extraction or cleanup steps. nih.gov

This isotopically labeled internal standard behaves identically to the native analyte throughout the entire analytical process, including any losses during sample preparation. By measuring the ratio of the native analyte to the labeled standard in the final extract using mass spectrometry, the initial concentration of the native analyte can be calculated with high accuracy, as the ratio is unaffected by sample loss or matrix-induced signal suppression. rsc.org This approach effectively corrects for variations in extraction efficiency and instrument response. nih.gov

The table below illustrates a hypothetical calibration curve for the quantification of this compound using IDMS.

Table 6: Illustrative Isotope Dilution Calibration Data| Native Analyte Conc. (ng/mL) | Labeled Standard Conc. (ng/mL) | Measured Peak Area Ratio (Native/Labeled) |

|---|---|---|

| 0.1 | 10 | 0.011 |

| 0.5 | 10 | 0.052 |

| 1.0 | 10 | 0.103 |

| 5.0 | 10 | 0.515 |

| 10.0 | 10 | 1.020 |

| 50.0 | 10 | 5.098 |

Chemometric Approaches for Data Analysis and Fingerprinting in Complex Mixtures

The analysis of this compound in complex matrices, such as environmental samples or industrial products, often generates vast and convoluted datasets. These matrices contain numerous compounds that can interfere with traditional univariate analysis, making it difficult to isolate the signal of the target analyte and discern meaningful trends. rsc.org Chemometrics employs mathematical and statistical methods to extract maximum information from such complex chemical data, revealing hidden patterns and relationships. rsc.orgbyu.edu This approach is essential for robust data interpretation, quality control, and chemical fingerprinting.

Chemometric techniques are particularly powerful when applied to data from modern analytical instruments like comprehensive two-dimensional gas chromatography (GC×GC) and high-resolution mass spectrometry (HR-MS), which are capable of separating and detecting hundreds of compounds in a single run. nih.govnih.gov For organosulfur compounds, these methods can overcome challenges related to matrix effects and co-eluting substances, enabling more accurate and detailed analysis. researchgate.net

Principal Component Analysis (PCA) for Source Apportionment and Fingerprinting

Principal Component Analysis (PCA) is a fundamental exploratory tool in chemometrics used to reduce the dimensionality of multifaceted datasets. mdpi.comnih.gov It transforms the original variables into a smaller set of uncorrelated variables known as principal components (PCs). The first few PCs capture the majority of the variance in the data, allowing for the visualization of sample groupings, trends, and outliers. nih.govmdpi.com

In the context of this compound analysis, PCA can be applied to a data matrix where rows represent different samples (e.g., from various geographical locations or industrial batches) and columns represent the concentrations of different measured compounds, including the target sulfide. The analysis can help identify potential sources of contamination or verify product consistency. byu.eduresearchgate.net For instance, a PCA plot might reveal distinct clusters of samples, with the loadings plot indicating that this compound, along with other specific sulfur compounds like thiophenes and benzothiophenes, is a major contributor to the separation between clusters. nih.govresearchgate.net This pattern can serve as a chemical "fingerprint" to trace the origin or processing history of the samples. nih.gov

Table 1: Illustrative PCA Loadings for Organosulfur Compounds in Environmental Samples This table presents hypothetical PCA results from the analysis of environmental water samples from three different industrial zones. The loadings show how much each chemical compound contributes to the first two principal components (PC1 and PC2), which together explain 89% of the total variance. High loading values (positive or negative) indicate a strong influence on the component.

| Compound | PC1 Loading (65% of Variance) | PC2 Loading (24% of Variance) |

| This compound | 0.85 | 0.15 |

| Thiophene | 0.78 | 0.21 |

| Benzothiophene | 0.81 | -0.11 |

| Dibenzothiophene | 0.65 | -0.35 |

| Hydrogen Sulfide | -0.45 | 0.75 |

| Diallyl Sulfide | -0.61 | 0.68 |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, PC1 strongly correlates with industrial solvents and fuel byproducts (this compound, Thiophene, Benzothiophene), suggesting it represents a fingerprint for petrochemical contamination. PC2 is heavily influenced by compounds associated with organic decomposition (Hydrogen Sulfide, Diallyl Sulfide), pointing to a different source type.

Multivariate Regression for Quantitative Analysis

While PCA is excellent for exploring data, other methods are required for quantitative prediction. Partial Least Squares Regression (PLS-R) is a powerful multivariate regression technique well-suited for building predictive models when there are many, potentially correlated, predictor variables, as is common in spectroscopic and chromatographic data. rsc.org

A PLS-R model can be developed to quantify the concentration of this compound in complex mixtures, even in the presence of interfering species. The model is calibrated using a set of samples with known concentrations of the analyte and a large number of matrix variables (e.g., spectral data points or chromatographic peaks). The resulting model can then predict the concentration in unknown samples with a high degree of accuracy and linearity. rsc.org The performance of such a model is evaluated using statistical parameters like the coefficient of determination (Q²) and the Root Mean Squared Error of Prediction (RMSEP). rsc.org

Table 2: Example Performance of a PLS-R Model for Quantifying this compound This table shows the hypothetical performance metrics for a PLS-R model developed to quantify this compound in a complex hydrocarbon matrix using spectroscopic data.

| Parameter | Value | Description |

| Number of PLS Factors | 4 | The number of latent variables used in the model to capture the relevant information. |

| Q² (Cross-validated) | 0.985 | A measure of the model's predictive ability; values > 0.9 indicate an excellent model. rsc.org |

| RMSEP | 0.041 ppm | The average error in the predicted concentrations for the validation set. rsc.org |

| Limit of Detection (LoD) | 0.018 ppm | The lowest concentration of the analyte that can be reliably detected by the model. rsc.org |

This is a hypothetical data table for illustrative purposes.

The high Q² and low RMSEP values in this illustrative table would indicate a robust and accurate model for the quantification of this compound, demonstrating the power of chemometric approaches in overcoming the limitations of classical univariate calibration in complex sample analysis.

Concluding Remarks and Future Directions in Methyl 2 Iso Pentoxyphenyl Sulfide Research

Summary of Key Academic Contributions and Mechanistic Insights

A thorough search of academic databases and chemical literature indicates a lack of published studies specifically investigating Methyl 2-iso-pentoxyphenyl sulfide (B99878). Consequently, there are no key academic contributions or established mechanistic insights to summarize for this compound at this time. The scientific community has yet to direct its focus towards the synthesis, reactivity, or potential applications of this specific thioether.

Identification of Remaining Research Gaps and Challenges in Understanding Methyl 2-iso-pentoxyphenyl Sulfide Chemistry

Given the absence of foundational research, the entire body of knowledge for this compound represents a research gap. Key challenges to understanding its chemistry would include:

Fundamental Physicochemical Properties: Basic data such as melting point, boiling point, spectral characteristics (NMR, IR, MS), and solubility are not documented.

Synthetic Routes: Efficient and selective methods for the synthesis of this compound have not been reported.

Reactivity and Stability: Its behavior under various reaction conditions, including oxidation, reduction, and interaction with biological systems, remains unexplored.

Potential Applications: There is no information regarding its potential utility in materials science, pharmacology, or as a flavoring agent.

Proposed Future Research Avenues for Comprehensive Understanding of Thioether Behavior

To build a foundational understanding of a novel thioether such as this compound, future research should be directed along several avenues. These investigations would contribute not only to the knowledge of this specific molecule but also to the broader understanding of thioether behavior.

Proposed Research Directions:

Development of Synthetic Methodologies: The initial focus should be on establishing reliable and high-yielding synthetic protocols. This could involve nucleophilic substitution reactions between a corresponding thiolate and an alkyl halide.

Spectroscopic and Structural Characterization: Detailed analysis using modern spectroscopic techniques is essential to confirm the structure and electronic properties of the molecule.

Computational Modeling: Quantum chemical calculations could provide theoretical insights into the molecule's geometry, electronic structure, and reactivity, guiding experimental work.

Reactivity Studies: A systematic investigation of the compound's reactivity, particularly the oxidation of the sulfide group to sulfoxide (B87167) and sulfone, would be crucial.

Investigation of Biological Activity: Screening for potential biological activities, such as antimicrobial or antioxidant properties, could uncover potential applications.

Potential for Advancements in Chemical Synthesis and Analytical Methodologies Based on Findings

Research into a novel compound like this compound can catalyze advancements in both synthesis and analysis.

Innovations in Synthesis: The challenges of synthesizing this molecule, particularly with control over regioselectivity, could lead to the development of new synthetic methods applicable to other substituted thioethers.

Advancements in Analytical Techniques: The analysis of thioethers, which can be challenging due to their reactivity and potential for matrix interference, often necessitates sophisticated methods. acs.orgresearchgate.net Research on this compound would likely involve the application and refinement of techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). acs.orgacs.org The development of specific extraction techniques, potentially using solid-phase extraction (SPE) with specialized sorbents, would also be a valuable contribution. acs.org Such methods are crucial for the accurate quantification of thiols and sulfides in various matrices. acs.orgacs.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for Methyl 2-iso-pentoxyphenyl sulfide, and how can purity be ensured?

- Methodological Answer : A high-yield synthesis typically involves nucleophilic substitution between 2-iso-pentoxythiophenol and methyl halides under inert conditions. Key steps include:

- Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of intermediates.

- Catalytic bases like K₂CO₃ or NaH to deprotonate the thiol group.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Purity is confirmed by GC-MS (>95%) and ¹H/¹³C NMR to verify absence of residual solvents or byproducts .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., iso-pentoxy group’s methyl branching) and confirm sulfide linkage.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- FT-IR : Peaks at ~2550 cm⁻¹ (S-H stretch, if present) and 1050–1250 cm⁻¹ (C-O-C ether stretch) confirm functional groups.

Cross-referencing with computational simulations (e.g., DFT) enhances accuracy in ambiguous cases .

Q. How can researchers quantify this compound in reaction mixtures?

- Methodological Answer : The methylene blue colorimetric method is widely used:

- React sulfide with dimethyl-p-phenylenediamine and FeCl₃ to form methylene blue.

- Measure absorbance at 670 nm (calibrated against standard curves).

For trace analysis, combine with HPLC-UV or LC-MS to distinguish target sulfide from interferents like sulfoxides .

Advanced Research Questions

Q. What mechanistic insights explain the oxidation behavior of this compound under varying conditions?

- Methodological Answer :

- Kinetic Studies : Monitor oxidation (e.g., with H₂O₂ or mCPBA) via time-resolved ¹H NMR or Raman spectroscopy. Data from analogous sulfides (e.g., thiophenol derivatives) show rapid initial sulfoxide formation (20–40 min), followed by slower sulfone generation .

- Computational Modeling : Use DFT to compare activation energies for S-oxidation pathways. Substituent effects (e.g., iso-pentoxy’s electron-donating nature) may delay over-oxidation. Validate with experimental Arrhenius plots .

Q. How can discrepancies in reported reaction yields for sulfide derivatives be resolved?

- Methodological Answer :

- Data Contradiction Analysis :